molecular formula C8H5BrClFO2 B14015011 3-Bromo-5-fluoro-2-methoxybenzoyl chloride

3-Bromo-5-fluoro-2-methoxybenzoyl chloride

Cat. No.: B14015011
M. Wt: 267.48 g/mol
InChI Key: JSGBLIVENDMNQC-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-methoxybenzoyl chloride: is an organic compound with the molecular formula C8H5BrClFO2 . It is a derivative of benzoyl chloride, featuring bromine, fluorine, and methoxy substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-2-methoxybenzoyl chloride typically involves the chlorination of 3-Bromo-5-fluoro-2-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

3-Bromo-5-fluoro-2-methoxybenzoic acid+SOCl23-Bromo-5-fluoro-2-methoxybenzoyl chloride+SO2+HCl\text{3-Bromo-5-fluoro-2-methoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Bromo-5-fluoro-2-methoxybenzoic acid+SOCl2​→3-Bromo-5-fluoro-2-methoxybenzoyl chloride+SO2​+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluoro-2-methoxybenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-Bromo-5-fluoro-2-methoxybenzoic acid.

    Reduction: It can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.

    Hydrolysis: Water or aqueous base (e.g., NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Amides, esters, and thioesters: from nucleophilic substitution.

    3-Bromo-5-fluoro-2-methoxybenzoic acid: from hydrolysis.

    Benzyl alcohol derivative: from reduction.

Scientific Research Applications

Chemistry: 3-Bromo-5-fluoro-2-methoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of potential drug candidates. It can be used to synthesize molecules that target specific biological pathways, such as inhibitors of enzymes or receptors involved in disease processes .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of advanced polymers and coatings with specific properties .

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-methoxybenzoyl chloride is primarily based on its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. In biological systems, these derivatives can interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • 3-Bromo-2-fluoro-5-methoxybenzoyl chloride
  • 2-Bromo-5-methoxybenzoyl chloride
  • 5-Bromo-2-methoxybenzenesulfonyl chloride
  • 2,4,5-Trifluoro-3-methoxybenzoyl chloride

Comparison: 3-Bromo-5-fluoro-2-methoxybenzoyl chloride is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric properties. These properties influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers a unique combination of reactivity and selectivity, making it valuable in specific synthetic applications .

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

3-bromo-5-fluoro-2-methoxybenzoyl chloride

InChI

InChI=1S/C8H5BrClFO2/c1-13-7-5(8(10)12)2-4(11)3-6(7)9/h2-3H,1H3

InChI Key

JSGBLIVENDMNQC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)F)C(=O)Cl

Origin of Product

United States

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